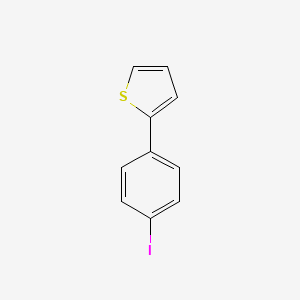

2-(4-Iodo-phenyl)-thiophene

Description

2-(4-Iodo-phenyl)-thiophene is a halogenated thiophene derivative characterized by a five-membered aromatic thiophene ring substituted at the 2-position with a 4-iodophenyl group. The iodine atom introduces significant electronic and steric effects due to its large atomic radius (1.33 Å) and high electronegativity (2.66 on the Pauling scale), which influence the compound’s reactivity, photophysical properties, and biological interactions . Thiophene derivatives are widely recognized for their applications in pharmaceuticals (e.g., anticancer, antimicrobial agents) and material science (e.g., organic semiconductors) . For instance, iodinated thiophenes like 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene (CAS 898566-17-1) demonstrate applications in drug intermediates and material synthesis .

Properties

Molecular Formula |

C10H7IS |

|---|---|

Molecular Weight |

286.13 g/mol |

IUPAC Name |

2-(4-iodophenyl)thiophene |

InChI |

InChI=1S/C10H7IS/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7H |

InChI Key |

NGZYKRHLXDUIFB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(C=C2)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Iodo-phenyl)-thiophene can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative of thiophene with an aryl halide, such as 4-iodobromobenzene, under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process requires careful control of reaction parameters, including temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Iodo-phenyl)-thiophene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Sonogashira reaction, to form carbon-carbon bonds.

Common Reagents and Conditions:

Palladium Catalysts: Used in cross-coupling reactions.

Nucleophiles: Employed in substitution reactions to replace the iodine atom.

Major Products Formed:

Substituted Thiophenes: Resulting from substitution reactions.

Coupled Products: Formed through cross-coupling reactions with various organic groups.

Scientific Research Applications

2-(4-Iodo-phenyl)-thiophene has diverse applications in scientific research:

Organic Electronics: Used in the development of organic semiconductors and organic light-emitting diodes (OLEDs).

Medicinal Chemistry: Explored for its potential as a building block in the synthesis of biologically active compounds.

Material Science: Utilized in the fabrication of organic field-effect transistors (OFETs) and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-Iodo-phenyl)-thiophene depends on its application:

In Organic Electronics: The compound acts as a semiconductor, facilitating the transport of charge carriers.

In Medicinal Chemistry: It may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Electronic Properties of Selected Thiophene Derivatives

| Compound | Substituent | Molecular Weight (g/mol) | LogP* | Key Applications |

|---|---|---|---|---|

| This compound | 4-Iodophenyl | 302.17 | 4.2 | Drug intermediates, OLEDs |

| 2-(4-Fluorophenyl)-thiophene | 4-Fluorophenyl | 202.25 | 3.1 | Photovoltaics, Anticancer |

| 2-(Phenylthio)thiophene | Phenylthio | 220.34 | 3.8 | Organic semiconductors |

| 4,7-Diiodobenzo[b]thiophene | Diiodo, Benzofused | 410.07 | 5.0 | Solar cells |

*Predicted using ChemDraw.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.